molecular formula C18H28N4O B2823185 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea CAS No. 941926-85-8

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea

Cat. No.: B2823185
CAS No.: 941926-85-8
M. Wt: 316.449
InChI Key: HBNQHDFVUDBCCV-UHFFFAOYSA-N
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Description

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with a diethylaminopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring or the urea moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Studies may focus on its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: The compound could be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)carbamate
  • 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)thiourea
  • 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)guanidine

Uniqueness

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of the indole and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new derivatives with enhanced properties.

Properties

IUPAC Name

1-[5-(diethylamino)pentan-2-yl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-4-22(5-2)12-8-9-14(3)20-18(23)21-17-13-19-16-11-7-6-10-15(16)17/h6-7,10-11,13-14,19H,4-5,8-9,12H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNQHDFVUDBCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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